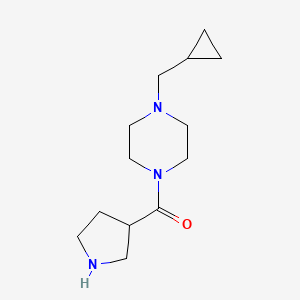
1-(环丙基甲基)-4-(吡咯烷-3-羰基)哌嗪
描述
1-(Cyclopropylmethyl)-4-(pyrrolidine-3-carbonyl)piperazine, commonly referred to as CPMP, is a synthetic compound belonging to the piperazine class of drugs. It is an analog of the natural neurotransmitter dopamine and is used in scientific research as a tool to study the effects of dopamine on the brain. CPMP is also used in lab experiments to study the biochemical and physiological effects of dopamine on the body.
科学研究应用
抗癌活性
哌嗪衍生物的合成,包括与 1-(环丙基甲基)-4-(吡咯烷-3-羰基)哌嗪相关的结构,已针对潜在的抗癌应用进行了探索。Kumar 等人 (2013) 的研究发现,哌嗪-2,6-二酮衍生物对各种癌细胞系表现出显着的抗癌活性 (Kumar 等,2013)。
生物活性化合物设计
哌嗪及其衍生物,包括基于吡咯烷的模拟物,广泛用于生物活性化合物的设计中。Meanwell 和 Loiseleur (2022) 讨论了这些化合物的应用,突出了它们在药物设计中的多功能性 (Meanwell & Loiseleur, 2022)。
抗心律失常和抗高血压作用
Malawska 等人 (2002) 对 1-取代吡咯烷-2-酮和吡咯烷衍生物的研究揭示了它们强大的抗心律失常和抗高血压活性。这些作用归因于α-肾上腺素能阻断特性,表明在心血管治疗中具有潜在应用 (Malawska 等,2002)。
抗丝虫病活性
与 1-(环丙基甲基)-4-(吡咯烷-3-羰基)哌嗪相关的化合物的 N-氧化物已被评估其抗丝虫病功效。Chatterjee 等人 (1989) 的研究表明,类似化合物 DEC 的 N-氧化物对循环微丝蚴表现出抑制作用 (Chatterjee 等,1989)。
抗菌研究
Patel 等人 (2007) 探索了喹诺酮的酰胺衍生物的合成,包括与 1-(环丙基甲基)-4-(吡咯烷-3-羰基)哌嗪在结构上相似的化合物。这些衍生物对各种菌株表现出显着的抗菌活性,突出了它们在抗菌治疗中的潜力 (Patel 等,2007)。
抗惊厥活性
Rybka 等人 (2017) 描述了具有潜在抗惊厥特性的吡咯烷-2,5-二酮衍生物的合成。与众所周知的抗癫痫药物相比,其中一些化合物显示出有希望的保护指数 (Rybka 等,2017)。
属性
IUPAC Name |
[4-(cyclopropylmethyl)piperazin-1-yl]-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c17-13(12-3-4-14-9-12)16-7-5-15(6-8-16)10-11-1-2-11/h11-12,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXDUJGYTOSWHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C(=O)C3CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{2-[4-(2,2,2-Trifluoroethyl)-piperazin-1-yl]-ethyl}-phenylamine](/img/structure/B1468603.png)


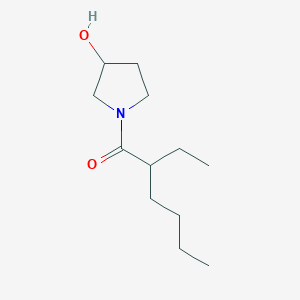
![2-(3-hydroxypyrrolidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1468610.png)

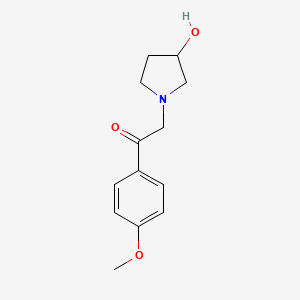

![1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468617.png)

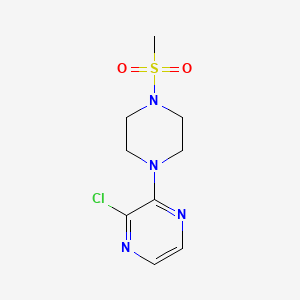
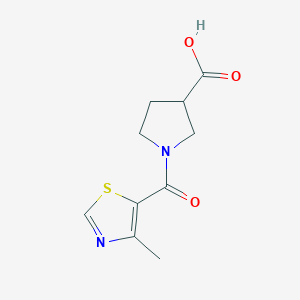
![1-[(4-Ethylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468624.png)